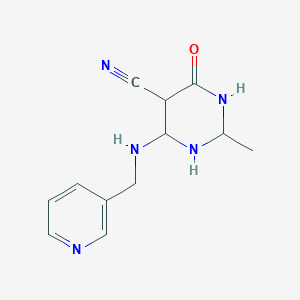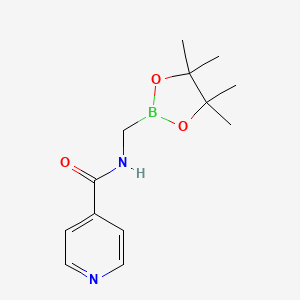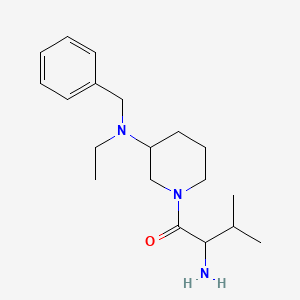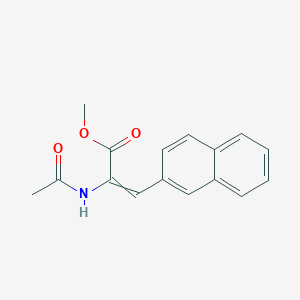
4-(4-(Cyclopropylmethoxy)benzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Cyclopropylmethoxy)benzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a benzyl group, which is further connected to a piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Cyclopropylmethoxy)benzyl)piperidine typically involves the following steps:
-
Formation of the Benzyl Intermediate: : The initial step involves the preparation of the benzyl intermediate. This can be achieved by reacting 4-hydroxybenzyl alcohol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Piperidine Intermediate: : The next step involves the synthesis of the piperidine intermediate. This can be done by reacting piperidine with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
-
Coupling of Intermediates: : The final step involves the coupling of the benzyl intermediate with the piperidine intermediate. This can be achieved by reacting the two intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The intermediates are typically purified using techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-(4-(Cyclopropylmethoxy)benzyl)piperidine undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be carried out to convert the compound into its reduced form. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
4-(4-(Cyclopropylmethoxy)benzyl)piperidine has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of various organic molecules. It serves as an intermediate in the preparation of complex piperidine derivatives.
-
Biology: : The compound is used in biological studies to investigate its effects on cellular processes. It is often used as a ligand in receptor binding studies.
-
Medicine: : The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of neurological disorders and as an analgesic.
-
Industry: : The compound is used in the production of pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
作用机制
The mechanism of action of 4-(4-(Cyclopropylmethoxy)benzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application of the compound.
相似化合物的比较
4-(4-(Cyclopropylmethoxy)benzyl)piperidine can be compared with other similar compounds, such as:
-
4-Benzylpiperidine: : This compound is structurally similar but lacks the cyclopropylmethoxy group. It is used as a research chemical and has applications in the study of monoamine release.
-
4,4’-Trimethylenedipiperidine: : This compound contains two piperidine rings connected by a trimethylene bridge. It is used as a safer and greener alternative for piperidine in organic reactions.
The uniqueness of this compound lies in the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties to the compound.
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
4-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO/c1-2-15(1)12-18-16-5-3-13(4-6-16)11-14-7-9-17-10-8-14/h3-6,14-15,17H,1-2,7-12H2 |
InChI 键 |
RCSPEVZBUDBROC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=CC=C(C=C2)CC3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)


![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)

![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)

![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)
![5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)

